![molecular formula C14H11BFNO5 B13355617 Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- CAS No. 827299-98-9](/img/structure/B13355617.png)
Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Borono-5-(2-fluorobenzamido)benzoic acid is an organoboron compound with the molecular formula C14H11BFNO5 It is a derivative of benzoic acid, featuring both a boronic acid group and a fluorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-5-(2-fluorobenzamido)benzoic acid typically involves the reaction of 2-fluorobenzoyl chloride with 3-amino-5-carboxylphenylboronic acid. The reaction is carried out in the presence of sodium hydrogencarbonate in a mixture of diethyl ether and water at temperatures ranging from 0°C to room temperature. The product is then extracted and purified through recrystallization from ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Borono-5-(2-fluorobenzamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Amide Formation: The fluorobenzamido group can react with amines to form amides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Conversion to carboxylic acids or alcohols.
Reduction Products: Formation of amines or alcohols.
Scientific Research Applications
3-Borono-5-(2-fluorobenzamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Borono-5-(2-fluorobenzamido)benzoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorobenzamido group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Borono-5-bromo-2-fluorobenzoic acid
- 3-Borono-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid
Uniqueness
3-Borono-5-(2-fluorobenzamido)benzoic acid is unique due to the presence of both a boronic acid group and a fluorobenzamido groupThe fluorobenzamido group enhances the compound’s binding properties, making it more effective in biological and medicinal applications compared to similar compounds .
Properties
CAS No. |
827299-98-9 |
|---|---|
Molecular Formula |
C14H11BFNO5 |
Molecular Weight |
303.05 g/mol |
IUPAC Name |
3-borono-5-[(2-fluorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H11BFNO5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7,21-22H,(H,17,18)(H,19,20) |
InChI Key |
PZBUMDTXSPOVHR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)
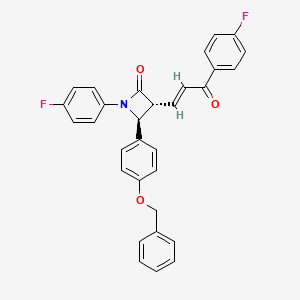
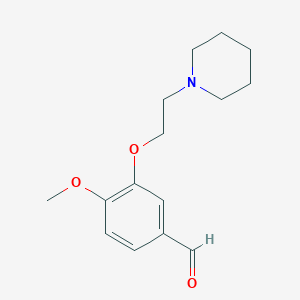
![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
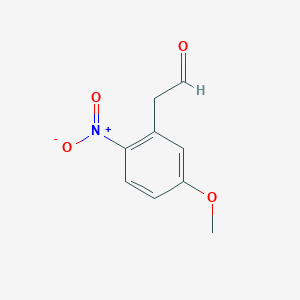
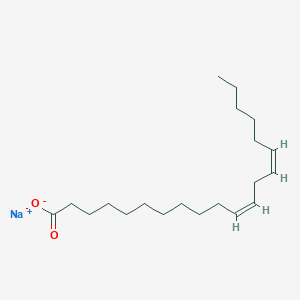
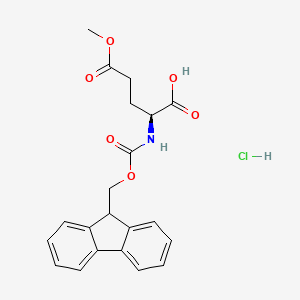
![6-(2,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355584.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
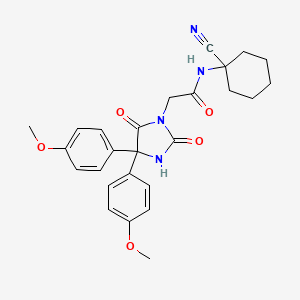
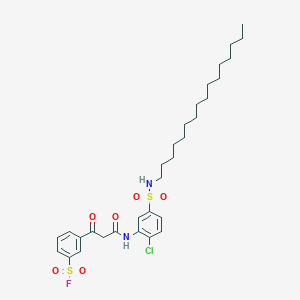

![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
